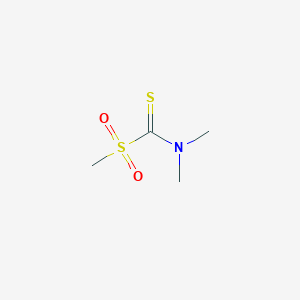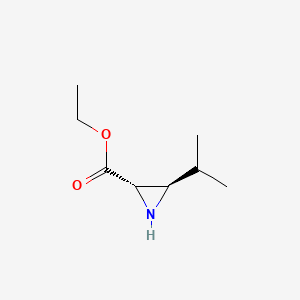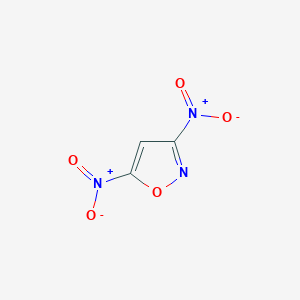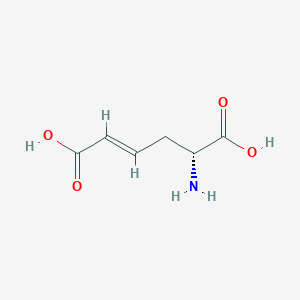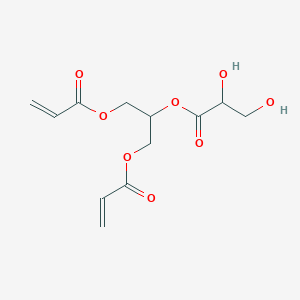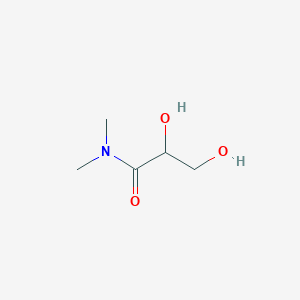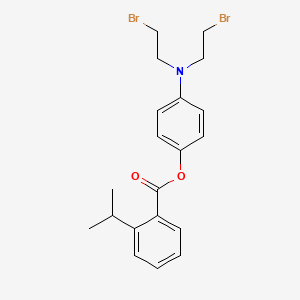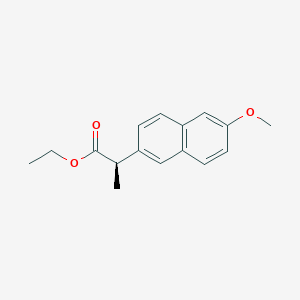
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Ethyl Ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate, commonly known as Naproxen Ethyl Ester, is a derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its ester functional group, which is formed by the reaction of Naproxen with ethanol. Naproxen Ethyl Ester is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate typically involves the esterification of Naproxen. This process can be carried out using various methods, including:
Fischer Esterification: This method involves the reaction of Naproxen with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards ester formation.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of Naproxen with ethanol. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate may involve continuous flow processes to optimize reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Naproxen and ethanol. This reaction can be catalyzed by acids or bases.
Reduction: The compound can be reduced to form the corresponding alcohol, 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Naproxen and ethanol.
Reduction: 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate has several scientific research applications, including:
Pharmacological Studies: As a derivative of Naproxen, it is studied for its potential anti-inflammatory and analgesic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.
Biological Research: It is used in studies investigating the metabolism and bioavailability of esterified drugs.
作用机制
The mechanism of action of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate is primarily related to its hydrolysis to Naproxen, which then exerts its effects. Naproxen inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, leading to reduced inflammation and pain. The ester form may have different pharmacokinetic properties, such as improved absorption or prolonged release.
相似化合物的比较
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can be compared with other ester derivatives of NSAIDs, such as:
Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Contains a propyl ester group, which may affect its pharmacokinetic properties.
Butyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Features a butyl ester group, potentially altering its solubility and bioavailability.
The uniqueness of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate lies in its specific ester group, which can influence its pharmacological and chemical properties compared to other ester derivatives.
属性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
ethyl (2R)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m1/s1 |
InChI 键 |
URNAYRDBUUZOIU-LLVKDONJSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |
规范 SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
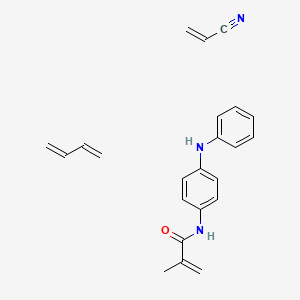
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
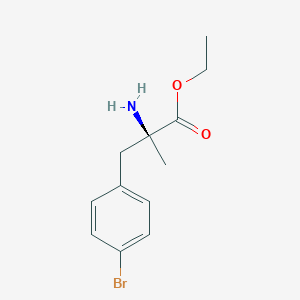
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
